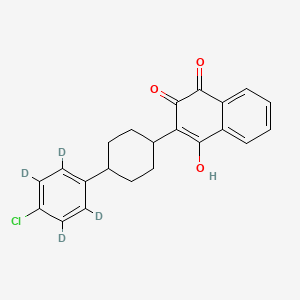![molecular formula C10H9ClN2OS B1462017 3-Cloro-4-[(4-metil-1,3-tiazol-2-il)oxi]anilina CAS No. 1094461-21-8](/img/structure/B1462017.png)
3-Cloro-4-[(4-metil-1,3-tiazol-2-il)oxi]anilina
Descripción general
Descripción
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline and similar compounds involves complex chemical reactions. The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de tiazol, incluyendo 3-Cloro-4-[(4-metil-1,3-tiazol-2-il)oxi]anilina, han sido estudiados por sus propiedades antimicrobianas. Estos compuestos pueden actuar contra diversos patógenos bacterianos y fúngicos al inhibir enzimas esenciales o interrumpir la síntesis de la pared celular . El potencial de los derivados de tiazol como agentes antimicrobianos es significativo, especialmente frente al aumento de la resistencia a los antibióticos.
Propiedades Anticancerígenas
La investigación ha indicado que los derivados de tiazol pueden exhibir actividades anticancerígenas. Pueden interferir con la proliferación de células cancerosas al dirigirse a vías de señalización clave o inducir la apoptosis . La flexibilidad estructural del tiazol permite el diseño de moléculas que pueden dirigirse selectivamente a las células cancerosas, minimizando el impacto en las células sanas.
Efectos Antiinflamatorios y Analgésicos
Los efectos antiinflamatorios y analgésicos de los derivados de tiazol están bien documentados. Estos compuestos pueden reducir la inflamación y el dolor al modular la producción de mediadores inflamatorios o actuando directamente sobre los receptores del dolor . Esto los convierte en posibles candidatos para el desarrollo de nuevos medicamentos antiinflamatorios y para aliviar el dolor.
Función Neuroprotectora
Los derivados de tiazol han mostrado promesa como agentes neuroprotectores. Pueden proteger las células nerviosas del daño causado por enfermedades neurodegenerativas o lesiones agudas al inhibir procesos neurotóxicos o promover la supervivencia neuronal . Esta aplicación es particularmente relevante para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson.
Actividad Antiviral
Algunos derivados de tiazol han demostrado actividad antiviral, incluso contra el VIH . Pueden inhibir la replicación viral al dirigirse a enzimas virales o interferir con la capacidad del virus para ingresar a las células huésped. El desarrollo de antivirales a base de tiazol podría ser crucial en el manejo de infecciones virales.
Potencial Antidiabético
Los derivados de tiazol se han explorado por su potencial antidiabético. Pueden ejercer sus efectos al influir en la secreción de insulina, mejorar la sensibilidad a la insulina o modular el metabolismo de la glucosa . Esta aplicación es de gran interés dado el aumento global de la prevalencia de la diabetes.
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring, like the one present in this compound, have been found to exhibit a wide range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring’s aromaticity allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is a white solid that melts near room temperature . This suggests that its action, efficacy, and stability could be influenced by factors such as temperature and light exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects can be quickly observed. Additionally, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is relatively non-toxic and has a low melting point, making it easy to handle and store. However, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is not very soluble in water, which can limit its use in aqueous solutions. Additionally, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline can be rapidly metabolized in the body, limiting its usefulness in certain experiments.
Direcciones Futuras
There are several possible future directions for research involving 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline. It could be used to study the effects of various drugs on the nervous system, as well as to investigate the role of nitric oxide in the regulation of vascular tone. Additionally, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline could be used to investigate the role of phenylalanine hydroxylase in the biosynthesis of aromatic amino acids. Finally, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline could be used to investigate the mechanism of action of various drugs, such as those used to treat hypertension.
Análisis Bioquímico
Biochemical Properties
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions suggest that 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline may have antioxidant properties, potentially reducing oxidative damage in cells .
Cellular Effects
The effects of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements. This activation results in increased expression of genes involved in detoxification and antioxidant defense .
Molecular Mechanism
At the molecular level, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of certain enzymes, inhibiting or activating their function. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition reduces the production of pro-inflammatory mediators, highlighting its potential anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline can lead to adaptive cellular responses, such as increased expression of stress response proteins .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic effects, including liver and kidney damage. These findings suggest a narrow therapeutic window for the safe use of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline .
Metabolic Pathways
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. For instance, some metabolites may inhibit glycolysis, leading to altered energy production in cells .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is transported and distributed through specific transporters and binding proteins. It has been observed to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .
Propiedades
IUPAC Name |
3-chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFMKQCJSMVJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



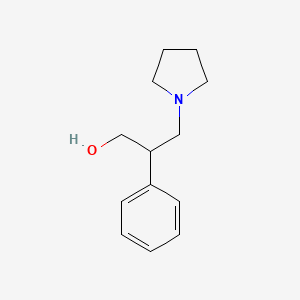
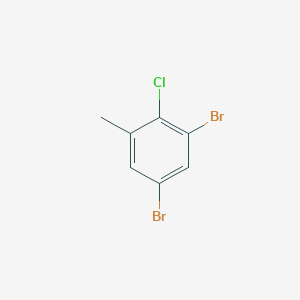
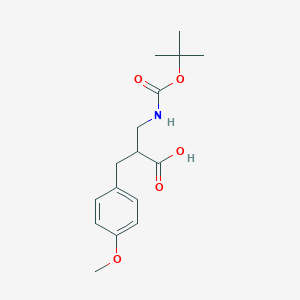

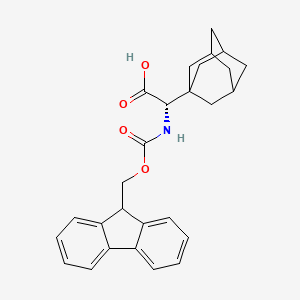
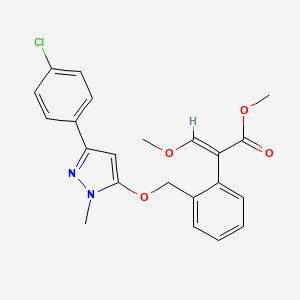
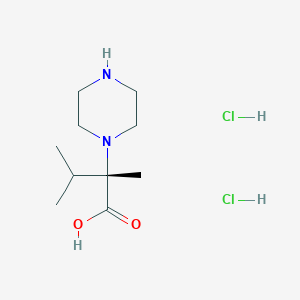
![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)
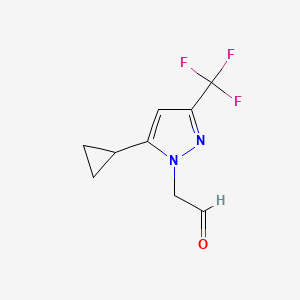
![2-(Methylthio)benzo[d]thiazol-6-ol](/img/structure/B1461951.png)
